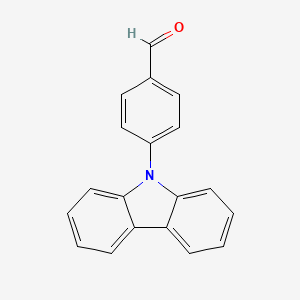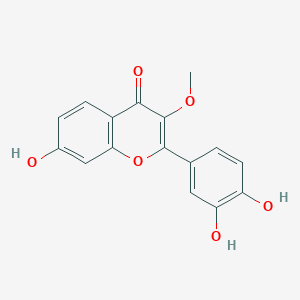
Methyl 4-(Chlorosulfonyl)benzoate
概要
説明
“Methyl 4-(Chlorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H7ClO4S . Its average mass is 234.657 Da and its monoisotopic mass is 233.975357 Da .
Molecular Structure Analysis
“Methyl 4-(Chlorosulfonyl)benzoate” has a molecular structure characterized by a benzoate group (a benzene ring attached to a carboxylate group) and a chlorosulfonyl group . It has 4 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 4-(Chlorosulfonyl)benzoate” has a density of 1.4±0.1 g/cm3, a boiling point of 333.4±25.0 °C at 760 mmHg, and a flash point of 155.4±23.2 °C . Its molar refractivity is 51.5±0.4 cm3, and it has a polar surface area of 69 Å2 .科学的研究の応用
Efficient Synthesis Method
An innovative process for synthesizing methyl 2-(chlorosulfonyl)benzoate via continuous-flow diazotization was described by Yu et al. (2016). This method significantly reduces side reactions like hydrolysis, even at high concentrations of hydrochloric acid.
Analytical Applications in Water Testing
A method involving methyl benzoate extraction for determining small amounts of phenol compounds in waste water was studied by Morita & Nakamura (2010). This approach is as sensitive as typical chloroform extraction methods.
Enzyme Inhibition and Antioxidant Properties
Kausar et al. (2019) developed novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide by reacting it with various aldehydes, starting from methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate. These compounds showed significant enzyme inhibition potential against AChE and BChE enzymes and displayed antioxidant properties (Kausar et al., 2019).
Synthesis and Crystallography
Research by Jones & Kuś (2004) on methyl 4-(cyclohexylaminocarbonyl)benzoate revealed unique crystal structures, enhancing our understanding of molecular interactions.
Organic Compound Mechanism Studies
Kobayashi & Kiritani (1966) explored the mechanism of carboxylic ester formation from carboxylic sulfurous anhydrides using sodium benzoate-18O and methyl chlorosulfite, contributing to our understanding of organic compound reactions (Kobayashi & Kiritani, 1966).
Industrial Production and Compound Synthesis
Yang Jian-she (2009) developed an improved process for synthesizing methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate in Tianeptine production, demonstrating a more suitable method for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).
Growth and Characterization of Single Crystals
Vijayan et al. (2003) successfully grew bulk single crystals of methyl 4-hydroxy benzoate and conducted thorough spectroscopic and X-ray diffraction studies, contributing to material science research (Vijayan et al., 2003).
Safety And Hazards
特性
IUPAC Name |
methyl 4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQDKOKODUZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406204 | |
| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(Chlorosulfonyl)benzoate | |
CAS RN |
69812-51-7 | |
| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)
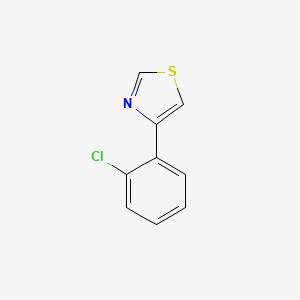
![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
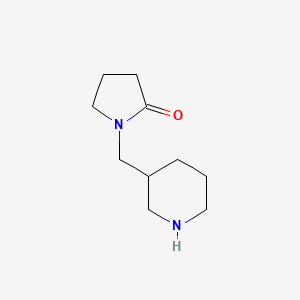
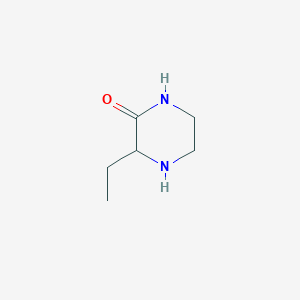
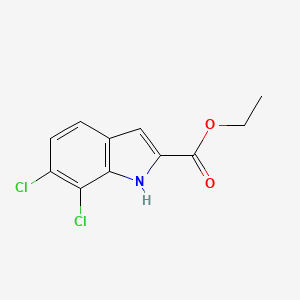
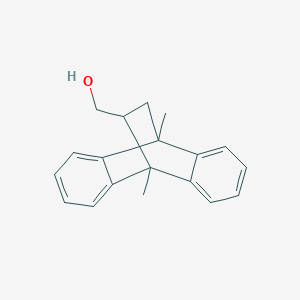
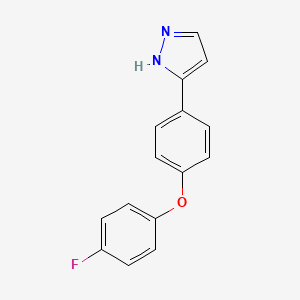
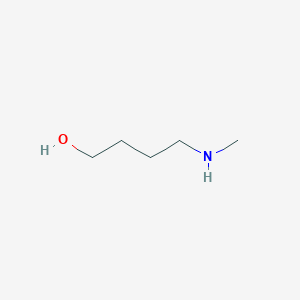
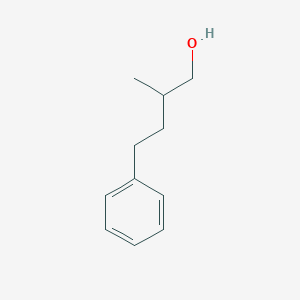
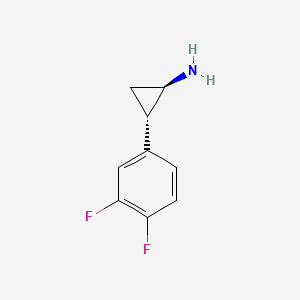
![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)
